molecular formula C9H8BrNO2 B11758324 4-Bromo-3-hydroxy-3-methylindolin-2-one

4-Bromo-3-hydroxy-3-methylindolin-2-one

Cat. No.: B11758324
M. Wt: 242.07 g/mol
InChI Key: JZVRXBCOTGBFOE-UHFFFAOYSA-N
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Description

4-Bromo-3-hydroxy-3-methylindolin-2-one is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

The synthesis of 4-Bromo-3-hydroxy-3-methylindolin-2-one typically involves the bromination of 3-hydroxy-3-methylindolin-2-one. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the temperature is maintained at a low level to prevent over-bromination.

Chemical Reactions Analysis

4-Bromo-3-hydroxy-3-methylindolin-2-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Bromo-3-hydroxy-3-methylindolin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-3-hydroxy-3-methylindolin-2-one involves its interaction with specific molecular targets. For instance, its derivatives have been studied for their ability to inhibit enzymes such as acetylcholine esterase, which is relevant in the treatment of neurological disorders like Alzheimer’s disease . The compound’s structure allows it to bind to active sites of enzymes, thereby modulating their activity.

Comparison with Similar Compounds

4-Bromo-3-hydroxy-3-methylindolin-2-one can be compared with other indole derivatives such as:

The uniqueness of this compound lies in its bromine substitution, which imparts distinct chemical reactivity and biological activity compared to other indole derivatives.

Properties

Molecular Formula

C9H8BrNO2

Molecular Weight

242.07 g/mol

IUPAC Name

4-bromo-3-hydroxy-3-methyl-1H-indol-2-one

InChI

InChI=1S/C9H8BrNO2/c1-9(13)7-5(10)3-2-4-6(7)11-8(9)12/h2-4,13H,1H3,(H,11,12)

InChI Key

JZVRXBCOTGBFOE-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC=C2Br)NC1=O)O

Origin of Product

United States

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